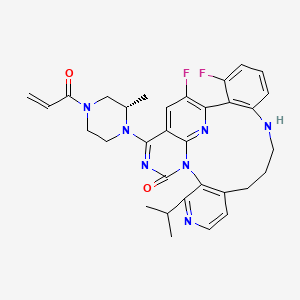![molecular formula C16H12N4OS B12398411 4-[(4-Imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B12398411.png)
4-[(4-Imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of JNJ-1289 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired inhibitory activity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production of JNJ-1289 would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This would include the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: JNJ-1289 can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
JNJ-1289 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of human spermine oxidase and its effects on polyamine metabolism.
Biology: Investigates the role of polyamines in cellular processes and their regulation by spermine oxidase.
Medicine: Potential therapeutic applications in treating cancers and inflammatory diseases by modulating polyamine levels.
Industry: Could be used in the development of new drugs targeting polyamine metabolism disorders.
Mécanisme D'action
JNJ-1289 exerts its effects by selectively inhibiting human spermine oxidase. This enzyme is involved in the catabolism of polyamines, which are essential for cell growth and differentiation. By inhibiting spermine oxidase, JNJ-1289 reduces the levels of toxic by-products generated during polyamine catabolism, thereby exerting anticancer and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
IHR-1: Another potent inhibitor of human spermine oxidase with similar inhibitory activity.
Sonidegib: A selective antagonist of the Smoothened receptor, used in cancer research.
MRT-83: A potent Smoothened antagonist with applications in studying the Hedgehog signaling pathway.
Uniqueness of JNJ-1289: JNJ-1289 is unique due to its high selectivity and potency as a human spermine oxidase inhibitor. Its ability to form a tight inhibitor-enzyme complex through slow protein isomerization distinguishes it from other inhibitors .
Propriétés
Formule moléculaire |
C16H12N4OS |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
4-[(4-imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol |
InChI |
InChI=1S/C16H12N4OS/c21-12-6-4-11(5-7-12)18-16-19-13(10-22-16)14-9-17-15-3-1-2-8-20(14)15/h1-10,21H,(H,18,19) |
Clé InChI |
NAJHZKDVMWYLOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)





![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)
![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)


